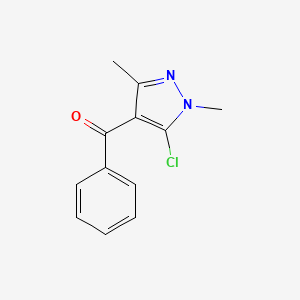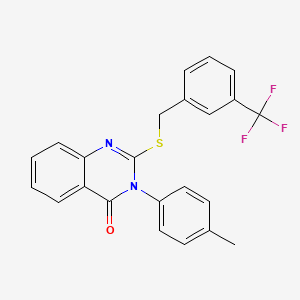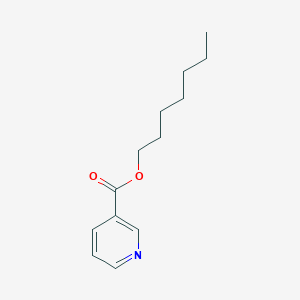
alpha-(2-(Dimethylamino)ethyl)indole-3-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
sari-59-801 , belongs to the class of 3-alkylindoles . The indole scaffold, characterized by its benzopyrrole structure, plays a crucial role in various synthetic drug molecules and natural compounds. Physically, it appears as a crystalline, colorless substance with a distinct odor .
Vorbereitungsmethoden
Synthetic Routes:: The synthetic preparation of alpha-(2-(Dimethylamino)ethyl)indole-3-methanol involves several steps. One common approach is the condensation reaction between an appropriate indole derivative (such as indole-3-carboxaldehyde) and N,N-dimethylethylenediamine . The reaction proceeds under suitable conditions to yield the desired compound.
Industrial Production:: While specific industrial production methods may not be widely documented, research laboratories typically synthesize this compound using scalable synthetic routes. Optimization for large-scale production would involve considerations of cost, efficiency, and safety.
Analyse Chemischer Reaktionen
Reactivity:: Alpha-(2-(Dimethylamino)ethyl)indole-3-methanol can undergo various chemical reactions due to its indole nucleus. These reactions include:
Oxidation: Oxidative processes can modify the indole moiety.
Reduction: Reduction reactions may lead to the formation of reduced derivatives.
Substitution: Electrophilic substitution occurs readily on the indole ring due to its π-electron delocalization.
Oxidation: Oxidizing agents like potassium permanganate (KMnO~4~) or chromic acid (H~2~CrO~4~) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are commonly used.
Substitution: Various electrophiles (e.g., halogens, acyl chlorides) react with the indole ring.
Major Products:: The specific products formed depend on the reaction conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction could lead to indole-3-methylamine derivatives.
Wissenschaftliche Forschungsanwendungen
Alpha-(2-(Dimethylamino)ethyl)indole-3-methanol finds applications across multiple fields:
Chemistry: As a versatile building block for designing new compounds.
Biology: Potential use in studying cellular processes and signaling pathways.
Medicine: Investigated for its pharmacological properties, including antiviral, anti-inflammatory, and anticancer effects.
Industry: May serve as a precursor for drug development.
Wirkmechanismus
The exact mechanism by which alpha-(2-(Dimethylamino)ethyl)indole-3-methanol exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
While I don’t have a direct list of similar compounds, it’s worth noting that indole derivatives exhibit diverse biological activities. Researchers continue to explore their unique features and therapeutic potential .
Eigenschaften
CAS-Nummer |
101264-47-5 |
|---|---|
Molekularformel |
C13H18N2O |
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
3-(dimethylamino)-1-(1H-indol-3-yl)propan-1-ol |
InChI |
InChI=1S/C13H18N2O/c1-15(2)8-7-13(16)11-9-14-12-6-4-3-5-10(11)12/h3-6,9,13-14,16H,7-8H2,1-2H3 |
InChI-Schlüssel |
HFOWQNTXLGHABX-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCC(C1=CNC2=CC=CC=C21)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-[(E)-[[2-(benzenesulfonamido)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B12010222.png)






![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B12010263.png)
![8-(2,3,3a,4,5,6-hexahydro-1H-phenalen-1-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B12010266.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B12010277.png)


![[4-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12010303.png)
![1-[(4-Bromophenyl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12010304.png)
